molecular formula C23H20N2O2S B3713604 N-[(3-acetylphenyl)carbamothioyl]-2,2-diphenylacetamide

N-[(3-acetylphenyl)carbamothioyl]-2,2-diphenylacetamide

Cat. No.: B3713604
M. Wt: 388.5 g/mol
InChI Key: LHGPSHSNVZUMOJ-UHFFFAOYSA-N
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Description

N-[(3-acetylphenyl)carbamothioyl]-2,2-diphenylacetamide is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of an acetylphenyl group, a carbamothioyl group, and a diphenylacetamide moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-acetylphenyl)carbamothioyl]-2,2-diphenylacetamide typically involves the reaction of pivaloyl isothiocyanate with 4-aminoacetophenone in dry acetone under inert reflux conditions . The reaction is monitored using spectroscopic techniques such as 1H-NMR, 13C-NMR, and FT-IR to confirm the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

N-[(3-acetylphenyl)carbamothioyl]-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The acetylphenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens or nitro groups for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(3-acetylphenyl)carbamothioyl]-2,2-diphenylacetamide involves its interaction with specific molecular targets, such as enzymes. The compound inhibits the activity of enzymes like acetylcholinesterase and butyrylcholinesterase by binding to their active sites, thereby preventing the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters in the synaptic cleft, which is beneficial in the treatment of neurodegenerative diseases.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N-[(3-acetylphenyl)carbamothioyl]-2,2-diphenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to inhibit multiple enzymes makes it a valuable compound for research in drug development and enzyme inhibition studies.

Properties

IUPAC Name

N-[(3-acetylphenyl)carbamothioyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2S/c1-16(26)19-13-8-14-20(15-19)24-23(28)25-22(27)21(17-9-4-2-5-10-17)18-11-6-3-7-12-18/h2-15,21H,1H3,(H2,24,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGPSHSNVZUMOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=S)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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